molecular formula C9H8BrF3O B1421183 4-Methoxy-2-(trifluoromethyl)benzyl bromide CAS No. 916420-86-5

4-Methoxy-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1421183
CAS No.: 916420-86-5
M. Wt: 269.06 g/mol
InChI Key: DXAUNLGVNSSAFO-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)benzyl bromide is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a trifluoromethyl group (-CF₃) at the 2-position, along with a bromomethyl group (-CH₂Br) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of 4-Methoxy-2-(trifluoromethyl)benzyl Alcohol: The compound can be synthesized by brominating 4-methoxy-2-(trifluoromethyl)benzyl alcohol using bromine (Br₂) in the presence of a suitable solvent like dichloromethane (CH₂Cl₂) at room temperature.

  • Sandmeyer Reaction: Another method involves the diazotization of 4-methoxy-2-(trifluoromethyl)aniline followed by the Sandmeyer reaction with copper(I) bromide (CuBr) to introduce the bromomethyl group.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as converting the benzyl bromide to the corresponding benzaldehyde using oxidizing agents like manganese dioxide (MnO₂).

  • Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a trifluoromethylamine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution Reactions: Nucleophilic substitution reactions are common, where the bromomethyl group can be replaced by other nucleophiles, such as cyanide (CN⁻) to form 4-methoxy-2-(trifluoromethyl)benzonitrile.

Common Reagents and Conditions:

  • Oxidation: MnO₂, CH₂Cl₂, room temperature.

  • Reduction: LiAlH₄, ether, 0°C to room temperature.

  • Substitution: NaCN, DMSO, 50-70°C.

Major Products Formed:

  • Oxidation: 4-Methoxy-2-(trifluoromethyl)benzaldehyde.

  • Reduction: 4-Methoxy-2-(trifluoromethyl)benzonitrile.

  • Substitution: 4-Methoxy-2-(trifluoromethyl)benzonitrile.

Mechanism of Action

Target of Action

4-Methoxy-2-(trifluoromethyl)benzyl bromide is a versatile building block in organic synthesis . It is primarily used as a reagent in the synthesis of various organic compounds, including 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds have shown antiviral activities and have been identified as potent inhibitors of hepatitis C virus NS5B polymerase .

Mode of Action

The compound acts as a reagent in organic synthesis, participating in reactions at the benzylic position . It can undergo free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound can be replaced by other groups in nucleophilic substitution reactions, enabling the synthesis of a variety of organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As a reagent, it can participate in a variety of reactions, leading to the formation of different products. For instance, it can be used in the synthesis of benzimidazoles, which are known to interfere with the function of certain enzymes and have antiviral properties .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in and the compounds it helps synthesize. For example, when used in the synthesis of benzimidazoles, the resulting compounds can exhibit antiviral activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. It is typically stored at ambient temperature . Safety data indicates that it is a corrosive material and can cause severe skin burns and eye damage . Therefore, it should be handled with care, using appropriate protective equipment .

Biochemical Analysis

Biochemical Properties

4-Methoxy-2-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. This compound is known to interact with enzymes and proteins through covalent bonding, often modifying the active sites of these biomolecules. For instance, it can act as an alkylating agent, introducing the 4-methoxy-2-(trifluoromethyl)benzyl group into specific amino acid residues within proteins, thereby altering their function and activity . These interactions can lead to changes in enzyme activity, protein-protein interactions, and overall cellular function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can modulate the expression of genes involved in detoxification and repair mechanisms . These cellular effects highlight the compound’s potential as a tool for studying cellular responses to chemical stressors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of nucleophilic sites within biomolecules, such as the thiol groups in cysteine residues of proteins. This modification can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, the compound can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell cycle progression and apoptosis . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes without causing significant toxicity. At higher doses, it can lead to severe toxic effects, including tissue damage and organ dysfunction . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can influence the compound’s bioavailability, toxicity, and overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments . Understanding these transport and distribution mechanisms is critical for predicting the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicalsBiology: In biological research, 4-methoxy-2-(trifluoromethyl)benzyl bromide is used as a probe to study enzyme activities and protein interactions. Its ability to act as a substrate or inhibitor makes it valuable in biochemical assays. Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features can be exploited to create compounds with desired biological activities. Industry: In the chemical industry, it serves as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

  • 4-Methoxy-2-(trifluoromethyl)phenylboronic Acid: This compound is structurally similar but contains a boronic acid group instead of a bromomethyl group.

  • 4-Methoxy-2-(trifluoromethyl)benzoyl Chloride: This compound has a benzoyl chloride group instead of a bromomethyl group.

Uniqueness: 4-Methoxy-2-(trifluoromethyl)benzyl bromide is unique due to its combination of methoxy and trifluoromethyl groups, which impart distinct chemical properties. Its bromomethyl group makes it highly reactive in nucleophilic substitution reactions, setting it apart from similar compounds.

Properties

IUPAC Name

1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAUNLGVNSSAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (4-methoxy-2-trifluoromethyl-phenyl)-methanol (1.04 g, 5 mmol) in DCM (20 mL) was treated at 0° C. with phosphorous tribromide (1.64 g, 6 mmol). The reaction mixture was stirred for 10 minutes at 0° C., 1 h at room temperature. The solvent was evaporated in vacuo to yield a crude oil which was purified via flash chromatography (10% DCM in hexane) to yield the title compound as an oil (1.36 g, 100%)
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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